molecular formula C8H12O3 B1626660 Ethyl 1-formylcyclobutanecarboxylate CAS No. 57742-93-5

Ethyl 1-formylcyclobutanecarboxylate

Cat. No. B1626660
CAS RN: 57742-93-5
M. Wt: 156.18 g/mol
InChI Key: HORWHQYLTMRHBX-UHFFFAOYSA-N
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Description

Ethyl 1-formylcyclobutanecarboxylate, also known as ethyl 2-oxocyclobutanecarboxylate, is a cyclic ester. It has the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 1-formylcyclobutanecarboxylate is 1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 . It contains a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .


Physical And Chemical Properties Analysis

Ethyl 1-formylcyclobutanecarboxylate is a liquid at room temperature . It should be stored at temperatures below -10°C .

Scientific Research Applications

Polymer Synthesis and Properties

Ethyl 1-formylcyclobutanecarboxylate and related bicyclobutanecarboxylates have been used in the synthesis of polymers. A study by Drujon et al. (1993) demonstrated that these compounds, when subjected to free radical polymerization, yield materials with excellent thermal stability and clear optical properties, comparable to their vinyl counterparts (Drujon et al., 1993).

Ethylene Biosynthesis Analysis

In the field of plant biology, derivatives of cyclobutane, which Ethyl 1-formylcyclobutanecarboxylate belongs to, are used to study ethylene biosynthesis. Bulens et al. (2011) updated and improved protocols for analyzing key components in ethylene biosynthesis, including derivatives of cyclobutane (Bulens et al., 2011).

Fruit and Vegetable Preservation

Research on 1-methylcyclopropene (1-MCP), a compound structurally related to Ethyl 1-formylcyclobutanecarboxylate, shows its significant use in extending the shelf life of fruits and vegetables. Watkins (2006) reviewed its effects, highlighting its commercial adoption in the apple industry for maintaining product quality (Watkins, 2006).

Chemical Reactions and Mechanisms

Studies also focus on the chemical properties and reactions involving cyclobutane derivatives. Niwayama and Houk (1992) discussed the competition between ester and formyl groups in cyclobutene electrocyclic reactions, providing insights into theoretical predictions and practical applications of these reactions (Niwayama & Houk, 1992).

Role in Plant Development and Defense

Compounds like 1-Aminocyclopropane 1-Carboxylic Acid (ACC), closely related to Ethyl 1-formylcyclobutanecarboxylate, play significant roles in plant developmental and defense mechanisms. Polko and Kieber (2019) reviewed the signaling role of ACC, highlighting its involvement in plant development and response to pathogens (Polko & Kieber, 2019).

Catalysis and Synthesis

The role of Ethyl 1-formylcyclobutanecarboxylate derivatives in catalysis has been explored. For instance, Pagar and RajanBabu (2018) demonstrated how a cobalt catalyst can couple ethylene with enynes, a process involving cyclobutane, to form complex chiral molecules (Pagar & RajanBabu, 2018).

Agronomic Applications

Vanderstraeten and Van Der Straeten (2017) discussed the accumulation and transport of ACC in plants. They highlighted the potential agronomic applications of understanding ACC transport, which can be extrapolated to Ethyl 1-formylcyclobutanecarboxylate and its derivatives (Vanderstraeten & Van Der Straeten, 2017).

Safety And Hazards

Ethyl 1-formylcyclobutanecarboxylate is classified under the GHS07 category. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 1-formylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWHQYLTMRHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481311
Record name ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-formylcyclobutanecarboxylate

CAS RN

57742-93-5
Record name ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dichloromethane (250 mL) solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (12 g) at room temperature, was added a mixture of pyridinium chlorochromate (PCC) (24.5 g) and 20 g SiO2. After 17.5 h, the organic solvent was decanted, and more dichloromethane and ethylacetate were added to wash the SiO2. The combined organic phases were concentrated, the residue and the SiO2 used in the reaction were loaded onto a column and eluted with EtOAc/DCM, 0-17%, to afford ethyl 1-formylcyclobutanecarboxylate (10.2 g) as a clear oil 1H-NMR (300 MHz, CDCl3): δ=9.76 (s, 1H); 4.32-4.0751 (d, 2H); 2.7145-2.2827 (t, 4H); 2.1954-1.6632 (m, 2H); 1.4254-1.0664(t, 3H) ppm. 13C-NMR (75 MHz, CDCl3) δ=196.96, 171.7, 61.54, 57.2, 25.95, 15.64, 14.17 ppm.
Quantity
24.5 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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